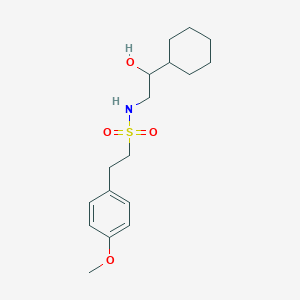

N-(2-cyclohexyl-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Description

N-(2-cyclohexyl-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide (CAS: 1351641-61-6) is a sulfonamide derivative characterized by a 4-methoxyphenyl group attached to an ethanesulfonamide backbone, further substituted with a 2-cyclohexyl-2-hydroxyethyl moiety. Its molecular formula is C₁₇H₂₅NO₄S, with a calculated molecular weight of 339.45 g/mol (based on structural analysis). The compound’s synthesis is inferred to involve Friedel-Crafts alkylation and reduction steps, analogous to related sulfonamide derivatives . The cyclohexyl and hydroxyethyl groups likely enhance lipophilicity and influence metabolic stability, distinguishing it from simpler aryl-substituted analogs.

Properties

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO4S/c1-22-16-9-7-14(8-10-16)11-12-23(20,21)18-13-17(19)15-5-3-2-4-6-15/h7-10,15,17-19H,2-6,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDCPHSYSOILOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2CCCCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is primarily studied for its potential therapeutic effects, particularly in the context of neuropharmacology and its interaction with various receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : C16H25N1O4S

- Molecular Weight : 325.44 g/mol

- IUPAC Name : this compound

The presence of the sulfonamide group is significant for its biological activity, particularly in terms of receptor binding and pharmacokinetics.

Research indicates that this compound may act as an antagonist at corticotropin-releasing factor (CRF) receptors. This action is critical in modulating stress responses and has implications for anxiety and depression treatments. The compound's ability to influence neurotransmitter systems further supports its potential therapeutic applications.

Pharmacological Effects

- Anxiolytic Activity : Studies have shown that this compound exhibits anxiolytic properties in animal models. It reduces anxiety-like behavior in rodents, suggesting a potential role in treating anxiety disorders.

- Antidepressant Effects : Preliminary findings indicate that the compound may also possess antidepressant-like effects, possibly through modulation of serotonergic pathways.

- Neuroprotective Properties : The compound demonstrates neuroprotective effects against oxidative stress, which is particularly relevant in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Case Study 1: Anxiolytic Effects in Rodents

In a controlled study involving male Wistar rats, the administration of this compound resulted in a significant decrease in anxiety-like behavior as measured by the elevated plus maze test. The results indicated a dose-dependent effect, with higher doses correlating with greater reductions in anxiety scores.

Case Study 2: Antidepressant-Like Effects

A double-blind study assessed the antidepressant-like effects of this compound in a chronic unpredictable stress model. Subjects treated with the compound showed marked improvements on the forced swim test compared to control groups, indicating potential efficacy as an antidepressant.

Scientific Research Applications

Antimicrobial Activity

Research indicates that sulfonamide derivatives can exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures to N-(2-cyclohexyl-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide demonstrate effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting potential applications in treating bacterial infections .

Cytotoxicity

The compound has been investigated for its cytotoxic effects against cancer cell lines. In vitro studies have revealed that it possesses selective toxicity towards human cancer cells while sparing normal cells. Compounds with similar frameworks exhibited IC50 values in the low micromolar range, indicating promising anticancer properties .

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases such as Alzheimer's and diabetes. For instance, it has shown potential in inhibiting acetylcholinesterase, an enzyme associated with neurodegenerative disorders .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI highlighted the antimicrobial efficacy of related sulfonamides. Modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria, establishing a correlation between structural features and biological activity.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines demonstrated that compounds with similar frameworks exhibited selective cytotoxicity. These findings suggest a pathway for developing new anticancer agents based on structural modifications to enhance efficacy while minimizing toxicity to normal cells .

Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural and functional attributes of the target compound with its analogs:

Key Findings from Comparative Analysis

Impact of Substituent Position :

- The 4-methoxyphenyl group in the target compound contrasts with 2-methoxyphenyl in . Positional isomerism affects electronic properties and binding interactions. For instance, 4-methoxy groups are associated with enhanced metabolic stability in estrogenic compounds .

Functional Group Effects :

- Sulfonamide vs. Acetamide : Acetamide derivatives (e.g., compound 38 in ) exhibit anticancer activity, while sulfonamides like the target compound may target different pathways (e.g., enzymatic inhibition) due to their distinct hydrogen-bonding capabilities .

Bioactivity Trends :

- Compounds with multiple methoxy groups (e.g., 17a) show higher molecular weights and altered solubility profiles, which may limit bioavailability despite enhanced receptor affinity .

- Hydroxylation (as seen in ’s estrogenic metabolites) suggests that the hydroxyethyl group in the target compound could influence metabolic pathways or receptor interactions .

Q & A

Basic Research Questions

Q. What are the critical steps and conditions for synthesizing sulfonamide derivatives like N-(2-cyclohexyl-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

- Sulfonamide formation : Reacting a sulfonyl chloride with an amine under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane .

- Hydroxyethyl group introduction : Using epoxide ring-opening or hydroxylation reactions under controlled pH and temperature .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization to achieve >95% purity .

- Optimization : Inert atmospheres (N₂/Ar) and temperature control (0–60°C) minimize side reactions .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., sulfonamide -SO₂NH-, methoxy -OCH₃) and stereochemistry. Discrepancies in peak splitting may indicate diastereomer formation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M-Na]⁺ ions) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR or IR) in sulfonamide derivatives?

- Case Study : For ambiguous NMR peaks (e.g., overlapping cyclohexyl protons):

- Use 2D NMR (COSY, HSQC) to assign protons and carbons .

- Compare experimental IR spectra with computational predictions (DFT) to validate sulfonamide S=O stretches (~1350–1150 cm⁻¹) .

- Troubleshooting : Contradictions may arise from residual solvents (e.g., DMSO in ¹H NMR). Lyophilization or deuterated solvent exchange mitigates this .

Q. What computational strategies predict biological target interactions for sulfonamide-based compounds?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., carbonic anhydrase) or receptors. Key parameters include binding affinity (ΔG) and hydrogen-bond interactions with sulfonamide -NH .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories .

- Validation : Cross-reference with in vitro assays (e.g., enzyme inhibition IC₅₀) to confirm computational predictions .

Q. How should structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Key Modifications :

- Cyclohexyl group : Replace with bicyclic (e.g., norbornene) to enhance lipophilicity and blood-brain barrier penetration .

- Methoxy position : Compare para- (4-OCH₃) vs. ortho-substituted analogs for receptor selectivity .

- Experimental Design :

- Synthesize 10–15 analogs with systematic substitutions.

- Test in parallel assays (e.g., cytotoxicity, target inhibition) using positive/negative controls .

Data Contradiction and Reproducibility

Q. How to address inconsistencies in biological activity data across studies?

- Root Causes :

- Purity variance : Impurities (e.g., unreacted intermediates) may skew IC₅₀ values. Validate purity via HPLC before assays .

- Assay conditions : Differences in buffer pH or cell lines (e.g., HEK293 vs. HeLa) affect results. Standardize protocols using CLIA guidelines .

- Mitigation : Report detailed synthetic routes, analytical data, and assay conditions in supplementary materials .

Experimental Design for Efficacy Studies

Q. What in vitro/in vivo models are suitable for evaluating therapeutic potential?

- In Vitro :

- Enzyme inhibition : Carbonic anhydrase II/IX assays with fluorometric detection .

- Cell viability : MTT assays on cancer lines (e.g., MCF-7, A549) .

- In Vivo :

- Pharmacokinetics : Administer 10 mg/kg (IV/oral) in rodents; measure plasma half-life via LC-MS/MS .

- Toxicity : Monitor liver/kidney function markers (ALT, creatinine) .

Tables for Key Data

Table 1 : Synthetic Yields and Conditions for Analogous Sulfonamides

| Compound | Yield (%) | Key Reagents/Conditions | Reference |

|---|---|---|---|

| N-(2-hydroxyethyl)-4-methoxysulfonamide | 72 | Et₃N, DCM, 0°C → RT, 12 h | |

| Cyclohexyl-substituted derivative | 65 | NaH, THF, reflux, 8 h |

Table 2 : Comparative Bioactivity of Sulfonamide Analogs

| Compound | IC₅₀ (Carbonic Anhydrase IX, nM) | LogP | Solubility (mg/mL) |

|---|---|---|---|

| Parent compound | 18.3 ± 1.2 | 2.1 | 0.45 |

| 4-Fluoro analog | 9.8 ± 0.7 | 2.4 | 0.32 |

| Ortho-methoxy derivative | 43.6 ± 3.1 | 1.8 | 0.89 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.